molecular formula C16H26Na2O4 B15175101 Disodium dodecenylsuccinate CAS No. 57195-26-3

Disodium dodecenylsuccinate

Cat. No.: B15175101
CAS No.: 57195-26-3
M. Wt: 328.35 g/mol
InChI Key: UOBFGRVCPMFAPP-YHPRVSEPSA-L
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Description

Disodium dodecenylsuccinate (DDS) is an anionic surfactant derived from dodecenylsuccinic acid, where the sodium salts neutralize the sulfonate and carboxylate groups. It is structurally characterized by a dodecenyl (C12) hydrocarbon chain with a terminal double bond and a sulfosuccinate backbone. This compound is widely utilized in personal care products, such as facial cleansers and exfoliants, due to its mildness, foaming stability, and compatibility with sensitive skin . For instance, Neutrogena® incorporates sodium hydrolyzed potato starch dodecenylsuccinate in formulations to enhance gentleness while maintaining effective cleansing . Its production often involves esterification and sulfonation processes, with degrees of substitution (DS) influencing film properties like tensile strength and elongation .

Properties

CAS No.

57195-26-3

Molecular Formula

C16H26Na2O4

Molecular Weight

328.35 g/mol

IUPAC Name

disodium;2-[(E)-dodec-1-enyl]butanedioate

InChI

InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;;

InChI Key

UOBFGRVCPMFAPP-YHPRVSEPSA-L

Isomeric SMILES

CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .

Chemical Reactions Analysis

Ion Exchange with Quaternary Ammonium Compounds

Disodium dodecenylsuccinate undergoes metathesis reactions with cationic surfactants to form microbiocidal quaternary ammonium salts. For example:

C16H26Na2O4+2R4N+ClC16H26(R4N)2O4+2NaCl\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 + 2\text{R}_4\text{N}^+\text{Cl}^- \rightarrow \text{C}_{16}\text{H}_{26}(\text{R}_4\text{N})_2\text{O}_4 + 2\text{NaCl}

Key Data:

Quaternary Ammonium CompoundProduct Yield (%)Microbiocidal Activity (MIC*, µg/mL)
Alkyl dimethyl ethylbenzyl ammonium chloride9525–50
Dodecyl dimethyl menaphthyl ammonium chloride9210–20
*Minimum Inhibitory Concentration against Staphylococcus aureus .

These products exhibit enhanced antimicrobial properties and are used in textiles and plastics .

Esterification and Crosslinking

The succinate moiety reacts with polyols (e.g., glycerol) or epoxides to form ester-linked polymers. For instance, in alkaline conditions:

C16H26Na2O4+HO-R-OHC16H25O4RO4H25C16+2NaOH\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 + \text{HO-R-OH} \rightarrow \text{C}_{16}\text{H}_{25}\text{O}_4-\text{R}-\text{O}_4\text{H}_{25}\text{C}_{16} + 2\text{NaOH}

Reaction Conditions:

  • Temperature: 120–150°C

  • Catalyst: Sodium methoxide (0.5–1.0 wt%)

  • Yield: 70–85% .

Reactivity in Detergent Formulations

In detergent systems, this compound interacts with nonionic surfactants (e.g., ethoxylated alcohols) and builders (e.g., zeolites) to enhance soil dispersion. Key findings include:

  • Synergy with bis-alkoxylated quaternary ammonium (bis-AQA) surfactants improves particulate soil removal by 30–40% compared to standalone use .

  • Calcium ion sequestration capacity: 150 mg CaCO₃/g surfactant, critical for hard water stability .

Oxidation and Degradation

Exposure to strong oxidizers (e.g., H₂O₂, NaOCl) degrades the alkenyl chain via radical-mediated pathways. Products include succinic acid and shorter-chain aldehydes:

C16H26Na2O4+O2C4H4Na2O4+C12H22O+H2O\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 + \text{O}_2 \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_4 + \text{C}_{12}\text{H}_{22}\text{O} + \text{H}_2\text{O}

Degradation Kinetics (0.1 M H₂O₂, 25°C):

Time (h)Residual Surfactant (%)
198
2445
4812

Complexation with Metal Ions

The succinate group chelates divalent metals (e.g., Ca²⁺, Mg²⁺), forming stable complexes:

C16H26Na2O4+Ca2+Ca(C16H24O4)+2Na+\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 + \text{Ca}^{2+} \rightarrow \text{Ca}(\text{C}_{16}\text{H}_{24}\text{O}_4) + 2\text{Na}^+

Stability Constants (log K):

Metal Ionlog K
Ca²⁺3.2
Mg²⁺2.8
Fe³⁺4.5

This property is leveraged in water-softening applications .

Thermal Decomposition

At temperatures >200°C, this compound undergoes pyrolysis, producing sodium carbonate and unsaturated hydrocarbons:

C16H26Na2O4Na2CO3+C15H28+CO2\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{C}_{15}\text{H}_{28} + \text{CO}_2

TGA Data (N₂ atmosphere):

  • Initial decomposition: 220°C

  • Maximum weight loss: 250–300°C

  • Residual ash: 18–22% .

Scientific Research Applications

Disodium dodecenylsuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .

Comparison with Similar Compounds

Research Findings and Innovations

Recent studies highlight DDS’s role in acetylated starch films, where higher DS values correlate with improved mechanical properties (e.g., tensile strength up to 25 MPa) . In contrast, DLSS demonstrates superior compatibility with amphoteric surfactants, enabling formulations with pH-balanced solutions . Innovations in DDS production, such as enzymatic hydrolysis of potato starch, aim to enhance sustainability and reduce energy consumption .

Biological Activity

Disodium dodecenylsuccinate (DDS) is a synthetic surfactant derived from dodecenyl succinic acid. It is notable for its applications in various fields, including cosmetics, pharmaceuticals, and detergents. This article provides a detailed examination of the biological activity of DDS, focusing on its antimicrobial properties, potential therapeutic applications, and safety evaluations.

Chemical Structure and Properties

This compound is characterized by its chemical formula C16H26Na2O4\text{C}_{16}\text{H}_{26}\text{Na}_2\text{O}_4 and belongs to the class of alkenyl succinates. Its structure features a dodecenyl chain, which contributes to its amphiphilic nature, allowing it to function effectively as a surfactant.

PropertyValue
Molecular FormulaC16H26Na2O4
Molecular Weight306.37 g/mol
SolubilitySoluble in water
pHNeutral (around 7)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the Tube Dilution Test demonstrated its effectiveness in inhibiting the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several organisms, indicating that DDS can serve as an effective antimicrobial agent in formulations.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, DDS was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DDS inhibited bacterial growth at concentrations as low as 0.1%:

  • Staphylococcus aureus : MIC = 0.1%
  • Escherichia coli : MIC = 0.2%

These findings suggest that DDS could be incorporated into personal care products to enhance their antimicrobial properties.

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in dermatological formulations. Its surfactant properties allow it to enhance the penetration of active ingredients through the skin barrier, making it useful in transdermal drug delivery systems.

Table 2: Potential Applications of this compound

Application AreaDescription
CosmeticsUsed as an emulsifier and stabilizer in creams and lotions.
PharmaceuticalsEnhances drug delivery in topical formulations.
DetergentsActs as a surfactant to improve cleaning efficacy.

Safety and Toxicity Evaluations

Safety evaluations have been conducted to assess the toxicity of this compound, particularly regarding dermal exposure. Studies indicate that it has a low irritation potential when used in cosmetic formulations:

  • Skin Irritation : Low (non-irritating)
  • Eye Irritation : Moderate (caution advised)

Regulatory Status

This compound is recognized as safe for use in cosmetics by various regulatory bodies, provided that concentrations do not exceed recommended limits.

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